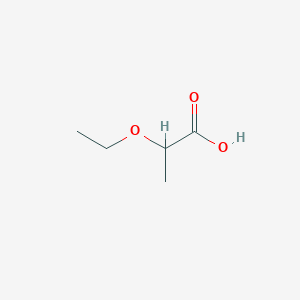

2-Ethoxypropanoic acid

Description

Significance of Alpha-Alkoxy Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Alpha-alkoxy carboxylic acids are valuable building blocks in organic chemistry and are recognized as important structural motifs in bioactive molecules. organic-chemistry.org Their utility stems from the unique chemical properties conferred by the presence of both an ether and a carboxylic acid group on the same carbon atom.

In organic synthesis, these compounds serve as versatile precursors. For instance, they can be used in the preparation of other functional groups, such as in the synthesis of methoxymethyl (MOM) ethers, which are popular choices for protecting alcohol and phenol (B47542) functional groups during complex multi-step syntheses. The general stability and straightforward preparation of alpha-alkoxy carboxylic acids make them reliable intermediates in various synthetic pathways. organic-chemistry.org Furthermore, related alpha-hydroxy carboxylic acids are precursors for aldehydes through oxidative cleavage. wikipedia.org The principles of their reactivity are also applied in the formation of α-alkoxy imidates through the Brønsted acid-catalyzed insertion of an isocyanide into the C-O bond of acetals. organic-chemistry.org

In the realm of medicinal chemistry, the alpha-alkoxy carboxylic acid moiety is a key component in the design of new therapeutic agents. It is considered a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net Research has shown that replacing certain functional groups in existing drugs with an alpha-alkoxy carboxylic acid can lead to new analogues with potent biological activity. A notable example is the replacement of the thiazolidinedione group in the antidiabetic drug ciglitazone (B1669021) with an α-alkoxy carboxylic acid, which resulted in compounds with significant glucose-lowering activity. This highlights the potential of this chemical class to modulate pharmacokinetic properties and create new drug candidates. nih.gov The importance of carboxylic acids in pharmaceuticals is well-established, with roughly 25% of all commercial drugs containing this functional group. wiley-vch.de

Table 1: Applications of Alpha-Alkoxy Carboxylic Acids

| Area | Application |

|---|---|

| Organic Synthesis | Precursors for protecting groups (e.g., MOM ethers) organic-chemistry.org |

| Versatile synthetic intermediates organic-chemistry.org | |

| Building blocks for complex molecules | |

| Medicinal Chemistry | Core structure in bioactive molecules organic-chemistry.org |

| Scaffold for developing drug analogues | |

| Used to modify pharmacokinetic properties of drugs nih.gov | |

| Component of potential therapeutic agents wiley-vch.de |

Research Trajectories Pertaining to 2-Ethoxypropanoic Acid

While the broader class of alpha-alkoxy carboxylic acids has diverse applications, research into this compound itself is becoming more focused. Current investigations are exploring its potential in highly specific and advanced areas of medicinal chemistry.

One of the most promising research trajectories involves a derivative of this compound as a potential modulator of the circadian clock. The circadian rhythm is the body's internal 24-hour clock that regulates sleep-wake cycles and other physiological processes. Disruptions in this rhythm are linked to various disorders. Research has identified a derivative of this compound as a small-molecule modulator of the circadian clock (SMMCC). These compounds are being studied for their ability to target key proteins involved in the clock's mechanism, such as CRY1/2 and REV-ERBβ. By modulating these proteins, such derivatives show promise for treating circadian rhythm-related disorders and potentially even cancer.

The specific properties of this compound make it a suitable candidate for such specialized research. Its molecular structure allows for the precise modifications needed to interact with biological targets like the proteins of the circadian system.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ nih.gov |

| Molecular Weight | 118.13 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 53103-75-6 nih.gov |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQOMRKOUANQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570733 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53103-75-6 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53103-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of (R)-2-Ethoxypropanoic Acid

The synthesis of the (R)-enantiomer of 2-ethoxypropanoic acid often starts from readily available chiral precursors. A common strategy involves the use of (S)-ethyl lactate (B86563). The hydroxyl group of (S)-ethyl lactate can be alkylated to introduce the ethyl group, followed by hydrolysis of the ester to yield (R)-2-ethoxypropanoic acid. This method takes advantage of the stereocenter already present in the starting material to control the stereochemistry of the final product.

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. For instance, a chiral oxazolidinone can be acylated with propionyl chloride, and the resulting adduct can undergo a stereoselective etherification reaction. Subsequent cleavage of the auxiliary furnishes the desired (R)-2-ethoxypropanoic acid. google.com

Enantioselective Synthesis of (S)-2-Ethoxypropanoic Acid

Similar to the synthesis of the (R)-enantiomer, the (S)-enantiomer of this compound can be synthesized from the opposite enantiomer of a chiral precursor. For example, starting with (R)-ethyl lactate, an analogous etherification and subsequent hydrolysis sequence will yield (S)-2-ethoxypropanoic acid.

Biocatalytic methods have also emerged as powerful tools for enantioselective synthesis. Enzymes, such as lipases, can be used to selectively hydrolyze a racemic ester of this compound, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. researchgate.net This enzymatic resolution offers a highly efficient and environmentally friendly route to the (S)-enantiomer. Furthermore, the development of biocatalytic processes using recombinant enzymes has significantly increased the productivity for related compounds like ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, achieving high yields and enantiomeric excess. researchgate.net

Chiral Resolution Techniques for Racemic this compound

When this compound is synthesized without chiral control, a racemic mixture of both enantiomers is obtained. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a single enantiomer is required.

A classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as a chiral amine (e.g., brucine, strychnine, or synthetic amines like 1-phenylethanamine). libretexts.orglibretexts.orggoogle.com The resulting salts are diastereomers and possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orggoogleapis.com Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure (R)- and (S)-2-ethoxypropanoic acids. libretexts.orggoogle.com

Enzymatic resolution, as mentioned previously, is another effective technique. researchgate.net Enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could selectively hydrolyze the ethyl ester of one enantiomer, and the resulting acid can be separated from the unreacted ester.

Esterification Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes esterification with various alcohols. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

The choice of alcohol can be varied to produce a wide range of esters with different properties and applications. For example, esterification with ethanol (B145695) yields ethyl 2-ethoxypropanoate. chemsrc.com This transformation is important for creating derivatives used in further synthetic steps or for modifying the physical properties of the molecule, such as its solubility. smolecule.com

Ether Linkage Modification and Functionalization Reactions

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikibooks.orgwikipedia.orglibretexts.org The cleavage reaction proceeds through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For this compound, the cleavage would likely follow an S(_N)2 pathway, where a halide ion attacks the less sterically hindered ethyl group, leading to the formation of an alkyl halide and lactic acid. wikibooks.org

While complete cleavage is a common transformation, more subtle modifications of the ether linkage are also possible, though less frequently described for this specific compound. In more complex molecules containing ether functionalities, derivatization can be achieved by introducing functional groups onto the alkyl chains of the ether.

Stereoselective Derivatization Strategies

The chiral center in enantiomerically pure this compound allows for stereoselective derivatization. Reactions at the carboxylic acid or the ether linkage can proceed while retaining the stereochemical integrity of the chiral carbon.

Multistep Synthetic Routes for Complex Derivatives of this compound

This compound and its derivatives serve as important building blocks in the multistep synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. a2bchem.commdpi.com The combination of a chiral center, a carboxylic acid, and an ether linkage provides a versatile scaffold for constructing intricate molecular architectures.

For example, the carboxylic acid can be activated and coupled with other molecules to form amides or esters, while the ether linkage can be part of a larger polyether chain. smolecule.com In the synthesis of some drug candidates, derivatives of this compound are incorporated into larger molecular frameworks to impart specific physical or biological properties. researchgate.net The ability to synthesize both (R)- and (S)-enantiomers of this compound allows for the creation of stereoisomers of the final complex molecule, which can have significantly different biological activities.

Below is an interactive data table summarizing the synthetic methodologies and key reactants for this compound and its derivatives.

| Transformation | Starting Material | Key Reagents/Method | Product | Reference |

| Enantioselective Synthesis | (S)-Ethyl lactate | Alkylation, Hydrolysis | (R)-2-Ethoxypropanoic acid | N/A |

| Enantioselective Synthesis | Racemic 2-ethoxypropanoate | Lipase (Enzymatic Resolution) | (S)-2-Ethoxypropanoic acid | researchgate.net |

| Chiral Resolution | Racemic this compound | Chiral Amine (e.g., (R)-phenylglycinol) | Diastereomeric Salts | google.comlibretexts.org |

| Esterification | This compound | Ethanol, H₂SO₄ | Ethyl 2-ethoxypropanoate | chemsrc.com |

| Ether Cleavage | This compound | Hydroiodic Acid (HI) | Lactic acid, Ethyl iodide | wikibooks.org |

| Derivatization | This compound | Thionyl chloride, Chiral Amine | Chiral Amide Derivative | google.com |

| Multistep Synthesis | This compound derivative | Coupling agents, Various building blocks | Complex Biologically Active Molecules | a2bchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Ethoxypropanoic acid, providing unambiguous assignment of proton and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four unique proton environments in its structure. The chemical shift (δ), multiplicity, and integration of each signal are dictated by the electronic environment and proximity to neighboring protons. Based on established principles of NMR spectroscopy, the following spectral data are predicted.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically between 10.0 and 13.0 ppm, due to its acidic nature and hydrogen bonding capabilities. The methine proton (-CH-) at the C2 position is deshielded by both the adjacent ether oxygen and the carbonyl group, resulting in a quartet in the approximate range of 3.9-4.2 ppm. This splitting pattern arises from coupling with the three protons of the adjacent methyl group.

The methylene (B1212753) protons (-CH₂-) of the ethoxy group are diastereotopic and are influenced by the adjacent oxygen atom, appearing as a quartet around 3.5-3.8 ppm due to coupling with the neighboring methyl group. Finally, the two methyl groups (-CH₃) give rise to distinct signals. The methyl group of the ethoxy moiety appears as a triplet around 1.1-1.3 ppm, while the methyl group at the C3 position appears as a doublet around 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| -O-CH(CH₃)- | 3.9 - 4.2 | Quartet (q) | 1H |

| -O-CH₂-CH₃ | 3.5 - 3.8 | Quartet (q) | 2H |

| -CH(CH₃) | 1.3 - 1.5 | Doublet (d) | 3H |

| -CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of attached atoms.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing furthest downfield, typically in the range of 170-180 ppm. The methine carbon (C2), being attached to an oxygen atom, is also significantly deshielded and is expected to resonate around 70-80 ppm. The methylene carbon (-CH₂-) of the ethoxy group, also attached to oxygen, appears in the 60-70 ppm region. The two methyl carbons are found in the upfield region of the spectrum; the methyl carbon of the propanoic acid backbone (C3) is expected around 15-25 ppm, while the terminal methyl of the ethoxy group appears at a similar shift, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 180 |

| -O-C H(CH₃)- | 70 - 80 |

| -O-C H₂-CH₃ | 60 - 70 |

| -CH(C H₃) | 15 - 25 |

| -CH₂-C H₃ | 10 - 20 |

Advanced Two-Dimensional NMR Techniques

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing connectivity information that complements 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Cross-peaks would be expected between the methine proton at C2 and the protons of its attached methyl group (C3). Similarly, a correlation would be observed between the methylene and methyl protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. It would show correlations between the C2 proton and the C2 carbon, the C3 protons and the C3 carbon, and the respective protons and carbons of the ethoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include a cross-peak between the C3 methyl protons and the C2 and C1 (carbonyl) carbons. Additionally, the methylene protons of the ethoxy group would show a correlation to the C2 carbon, confirming the ether linkage.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Identification

In GC-MS analysis, this compound is first vaporized and separated from other components by gas chromatography before being ionized, typically by electron ionization (EI). The molecular ion ([M]⁺) peak would be observed at a mass-to-charge ratio (m/z) of 118, corresponding to the molecular weight of the compound (C₅H₁₀O₃).

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org This would lead to the loss of the carboxyl group (-COOH, 45 Da), resulting in a fragment ion at m/z 73.

Loss of the Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing an acylium ion at m/z 73.

Loss of an Ethyl Radical: Fragmentation can also involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group, leading to a fragment at m/z 89.

McLafferty Rearrangement: A characteristic rearrangement for compounds with a carbonyl group and a gamma-hydrogen. This would result in the elimination of ethene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 90.

Table 3: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Identity | Description |

| 118 | [C₅H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 89 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 73 | [M - COOH]⁺ or [M - OC₂H₅]⁺ | Loss of carboxyl or ethoxy group |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices. The compound would typically be separated using reversed-phase liquid chromatography. Electrospray ionization (ESI) in negative mode is often preferred for carboxylic acids, as it readily forms the deprotonated molecule, [M-H]⁻, which would be observed at an m/z of 117.

Tandem mass spectrometry (MS/MS) of this precursor ion provides further structural confirmation. Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely induce specific fragmentations. A common and diagnostic fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). hmdb.ca This would produce a prominent product ion at m/z 73. This specific transition (m/z 117 → 73) can be used for highly selective quantification of this compound using multiple reaction monitoring (MRM). For short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance chromatographic retention and ionization efficiency. nih.govshimadzu.com.au

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in the this compound molecule. mdpi.comnih.gov The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. vscht.cz

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretch (Alkyl): Absorptions corresponding to the stretching vibrations of C-H bonds in the ethyl and methyl groups typically appear just below 3000 cm⁻¹. vscht.cz

C=O Stretch (Carbonyl): A sharp and very strong absorption peak is characteristic of the carbonyl group in the carboxylic acid, typically found in the 1725-1700 cm⁻¹ region. docbrown.info

C-O Stretch (Ether and Carboxylic Acid): The spectrum will also display strong C-O stretching vibrations in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. These bands arise from both the ether linkage (C-O-C) and the carboxylic acid group (C-O). vscht.cz

The unique combination of these absorption bands provides a spectral "fingerprint" that can be used to identify this compound and distinguish it from other compounds. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 2500 | Carboxylic Acid | O-H Stretch |

| 2980 - 2850 | Alkyl (CH₃, CH₂) | C-H Stretch |

| 1725 - 1700 | Carboxylic Acid | C=O Stretch |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-2-Ethoxypropanoic acid and (S)-2-Ethoxypropanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. heraldopenaccess.uswindows.net

The separation is achieved using a chiral stationary phase (CSP). researchgate.net For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. windows.netresearchgate.net These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and, consequently, their separation.

The general procedure involves:

Column Selection: A suitable chiral column, such as one from the Chiralpak® or Lux® series, is chosen based on the properties of the analyte.

Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline resolution between the two enantiomer peaks. mdpi.com For normal-phase HPLC, this typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). For reversed-phase conditions, mixtures of water/buffer and acetonitrile (B52724) or methanol (B129727) are common. nih.gov

Detection: A UV detector is commonly used to monitor the eluting enantiomers.

Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers. A sample containing 100% of one enantiomer will have an enantiomeric excess of 100%. heraldopenaccess.us

This method is crucial for quality control in processes where only one enantiomer is desired, as the biological and pharmacological properties of enantiomers can differ significantly. heraldopenaccess.usnih.gov

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the stability and reactivity of 2-ethoxypropanoic acid. nih.gov

Electronic Structure: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For alkoxy benzoic acids, DFT studies have shown that the distribution and energy of these frontier orbitals are key to understanding intermolecular interactions. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors help in quantifying the chemical behavior of this compound. For instance, studies on other organic acids have used DFT to determine chemical potential, hardness, and electrophilicity to predict how the molecules will interact in chemical reactions. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). bohrium.com For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carboxyl and ether groups, indicating these are the most likely sites for electrophilic attack. The acidic proton of the carboxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound. These values are illustrative and would be determined using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p). nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is essential to identify the most stable spatial arrangements (conformers) and understand their relative energies.

This compound possesses chirality at the C2 carbon, and its molecular shape is influenced by rotation around several key bonds:

The C(O)-Cα bond of the propanoic acid backbone.

The Cα-O bond of the ethoxy group.

The O-CH₂ bond within the ethoxy group.

Different rotations around these bonds lead to various conformers, each with a distinct energy level. Computational methods, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR), can be used to perform a detailed conformational analysis. nih.govacs.org For similar chiral carboxylic acids, such analyses have been crucial for determining the absolute configuration and understanding stereoselective reactions. nih.govtcichemicals.com

The process typically involves a systematic search of the potential energy surface to locate all energy minima. The relative energies of these conformers are then calculated, often using DFT or other ab initio methods, to determine their population distribution at a given temperature according to the Boltzmann distribution. Molecular dynamics (MD) simulations can also be employed to explore the conformational landscape and understand how the molecule behaves over time in different environments. frontiersin.orgmdpi.com

Table 2: Hypothetical Conformational Analysis of this compound. The table illustrates potential stable conformers based on the rotation around the C(O)-Cα bond and their hypothetical relative energies.

Prediction of Spectroscopic Parameters and Reaction Pathways

Spectroscopic Parameters: Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds. Quantum chemical methods, particularly DFT, can calculate the parameters that underlie various spectroscopic techniques.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. For complex molecules, especially those with acidic protons like carboxylic acids, accurate prediction requires careful consideration of conformational averaging and solvent effects. nih.govrsc.orgnih.gov An experimental 1D 1H NMR spectrum of (R)-2-ethoxypropanoic acid has been reported, which can serve as a benchmark for validating computational models. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. vulcanchem.com The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. For this compound, this would include characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acid group, as well as C-O stretches from the ether linkage.

Reaction Pathways: Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reaction pathways include decomposition reactions like decarboxylation and decarbonylation.

Detailed DFT studies on the related molecule, propanoic acid, have mapped out these pathways on catalyst surfaces. researchgate.netacs.org

Decarboxylation: This pathway involves the removal of CO₂, starting with the cleavage of the O-H bond of the carboxylic acid, followed by the scission of the Cα-C(O) bond. acs.org

Decarbonylation: This pathway begins with the removal of the -OH group to form a propanoyl intermediate, which then loses carbon monoxide (CO). acs.org

Reduction: The carboxylic acid group can be reduced to an aldehyde (2-ethoxypropanal) and further to an alcohol (2-ethoxypropanol). acs.org

By applying similar computational methodologies to this compound, it would be possible to calculate the activation barriers and reaction energies for these transformations, thereby predicting the most favorable reaction pathway under specific conditions. acs.org

Table 3: Hypothetical Energetics for Key Reaction Pathways of this compound. These values are illustrative and would be derived from DFT calculations of the potential energy surface for each reaction.

Mentioned Compounds

Applications in Medicinal and Biological Chemistry

2-Ethoxypropanoic Acid as a Chiral Building Block in Drug Synthesis

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. mdpi.comresearchgate.netcymitquimica.com The presence of a chiral center in its structure is of significant interest in drug development, as different enantiomers of a drug can have distinct biological activities. viamedica.plnih.gov The pharmaceutical industry increasingly demands single enantiomer drugs to enhance efficacy and reduce potential side effects, driving the need for chiral intermediates like this compound. mdpi.com

The synthesis of complex chiral drug candidates often relies on the availability of such building blocks. mdpi.comresearchgate.net Asymmetric synthesis techniques, including the use of chiral catalysts, are employed to produce homochiral compounds from achiral starting materials. mdpi.com For instance, the selective reduction of precursor molecules using asymmetric hydrogenation can yield chiral building blocks with high enantiomeric excess. mdpi.comresearchgate.net The versatility of this compound and its derivatives allows for their incorporation into a variety of molecular scaffolds, contributing to the development of novel therapeutics. issuu.comiris-biotech.de

Derivatives of this compound as Bioactive Compounds

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Modulation

Derivatives of this compound have been extensively investigated as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. researchgate.netnih.gov These derivatives are often designed with a three-module structure: a polar head (which can be the this compound moiety), a linker, and a hydrophobic tail. ebi.ac.uk

Several compounds incorporating the this compound scaffold have demonstrated dual agonist activity for both PPARα and PPARγ. researchgate.netnih.gov This dual activation is sought after for its potential to simultaneously address both hyperglycemia and dyslipidemia, common features of type 2 diabetes and metabolic syndrome. researchgate.netnih.govnih.gov For example, Ragaglitazar, a phenoxazine (B87303) analog of phenylpropanoic acid, which contains a this compound moiety, has shown potent dual PPARα/γ agonist activity. researchgate.netncats.io Similarly, carbazole (B46965) derivatives of this compound have been identified as dual PPARα/γ agonists. nih.gov The design of these molecules often involves linking the this compound head to various heterocyclic systems. ebi.ac.ukacs.org

Table 1: Examples of this compound Derivatives as PPAR Agonists

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Ragaglitazar ((-)-DRF 2725) | PPARα/γ | Dual Agonist | researchgate.net |

| (S)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)-2-ethoxypropanoic acid | PPARα/γ | Dual Agonist | mdpi-res.com |

| Chiglitazar | PPARα/δ/γ | Pan-Agonist | mdpi-res.com |

| Diaryl α-ethoxy propanoic acid derivatives | PPARα/γ | Dual Agonists | ebi.ac.uk |

| Tricyclic α-ethoxy-phenylpropionic acid derivatives | PPARα/γ | Dual Agonists | nih.gov |

Anti-hyperglycemic and Lipid Modulating Activities

The PPAR agonism of this compound derivatives translates into significant anti-hyperglycemic and lipid-modulating effects. researchgate.netnih.gov Compounds that activate PPARγ enhance insulin (B600854) sensitivity and glucose uptake in tissues, while PPARα activation leads to reduced plasma triglycerides and increased HDL cholesterol. ncats.io

Derivatives like Ragaglitazar have demonstrated better reduction of plasma glucose and triglyceride levels compared to some established drugs in animal models. researchgate.net Carbazole derivatives containing the this compound moiety have also shown to improve insulin sensitivity in vivo. nih.gov The development of these compounds aims to provide a comprehensive treatment for the metabolic dysregulation seen in type 2 diabetes. researchgate.netgoogleapis.com The therapeutic potential of these derivatives is supported by numerous studies highlighting their ability to modulate glucose and lipid levels effectively. googleapis.comscispace.com

Anti-inflammatory, Antibacterial, and Antiviral Potential

While the primary focus has been on metabolic diseases, derivatives of this compound and structurally related compounds have shown potential in other therapeutic areas. Arylpropionic acid derivatives, a class to which this compound belongs, are known for their anti-inflammatory properties, largely through the inhibition of prostaglandin (B15479496) biosynthesis. humanjournals.com

Furthermore, various heterocyclic derivatives incorporating structures similar to those found in bioactive this compound analogs, such as carbazoles and benzofurans, have been reported to possess a broad range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. mdpi-res.commdpi.com For instance, carbazole derivatives have been noted for their anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net While direct studies on the antibacterial and antiviral effects of this compound itself are less common, the biological activities of its more complex derivatives suggest a potential for broader therapeutic applications.

Ligand Design and Targeted Protein Degradation (PROTACs)

The this compound motif has found application in the design of ligands for targeted protein degradation, a novel therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. biorxiv.orgsci-hub.se

A derivative, MRTX849 ethoxypropanoic acid, serves as a ligand-linker conjugate for the synthesis of PROTACs targeting the KRAS G12C mutant protein. medchemexpress.commedchemexpress.com This conjugate incorporates a ligand for KRAS G12C and a linker that can be attached to an E3 ligase ligand. medchemexpress.com The design of effective PROTACs requires careful optimization of the linker length and attachment points to ensure efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com The use of building blocks like this compound derivatives facilitates the construction of libraries of PROTACs for screening and optimization. biorxiv.org

Prodrug Design and In Vivo Activation Mechanisms

The this compound structure can be incorporated into prodrugs to improve the pharmacokinetic properties of a parent drug. Prodrugs are inactive compounds that are converted into their active form in the body. For example, ester derivatives of this compound can be synthesized to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. nih.govresearchgate.net This strategy can enhance oral bioavailability and modulate the release profile of the active agent.

In one application, a pegylated prodrug of naltrexone (B1662487) was synthesized using a derivative of ethoxypropanoic acid to enhance its transdermal delivery. researchgate.net Similarly, a prodrug for ERα-targeted therapy was designed to be activated by esterases overexpressed in cancer cells, releasing the active therapeutic agent. mdpi.com This approach allows for targeted drug delivery and activation, potentially reducing systemic toxicity and improving therapeutic outcomes.

Receptor Binding and Molecular Interaction Studies

The this compound scaffold is a key structural motif in the design of compounds targeting significant receptors in medicinal chemistry. Research has primarily focused on its role in the development of ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and Cryptochrome (B1237616) (CRY) proteins, which are involved in metabolic regulation and circadian rhythms, respectively.

Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of this compound have been extensively investigated as agonists for PPARs, a family of nuclear receptors that regulate glucose and lipid metabolism. researchgate.net The development of dual agonists for PPARα and PPARγ is a key strategy for treating type 2 diabetes and dyslipidemia. researchgate.netpdbj.org

Binding Affinity and Agonist Activity: Structure-activity relationship (SAR) studies have produced potent dual agonists. For instance, Ragaglitazar (DRF 2725), a phenoxazine analogue incorporating the this compound moiety, demonstrated dual activation of PPARα and PPARγ. researchgate.net In preclinical models using insulin-resistant db/db mice, Ragaglitazar was more effective at reducing plasma glucose and triglyceride levels than the established drug, rosiglitazone (B1679542). researchgate.net Similarly, a series of diaryl α-ethoxy propanoic acid compounds featuring a rigid oxime ether linker were synthesized and evaluated. acs.org Many of these compounds were found to be more potent PPARγ activators in vitro than the dual agonist tesaglitazar. acs.org One specific derivative, compound 18 , showed high selectivity for PPARγ over PPARα. acs.org

Molecular Interaction and Stereoselectivity: The binding of these derivatives to the PPAR ligand-binding domain (LBD) is highly specific. A radioiodinated ligand based on the this compound structure, [¹²⁵I]SB-236636, was developed to probe these interactions and was found to bind to the full-length human PPARγ1 with a high affinity. nih.gov Competition binding assays using this radioligand revealed that the binding is stereoselective. The (S)-enantiomer of an alpha-trifluoroethoxy propanoic acid derivative (SB-219994) had a 770-fold lower IC₅₀ value at the recombinant human PPARγ1 LBD compared to its (R)-enantiomer, a difference that correlated with its significantly greater potency as an antidiabetic agent. nih.gov X-ray crystallography has provided further insight; the analysis of the co-crystal structure of the PPARγ LBD with an indole (B1671886) propionic acid derivative (compound 13) has helped to rationalize the observed SAR for this class of compounds. pdbj.org

Interactive Data Table: PPAR Binding Affinity of this compound Derivatives

| Compound/Ligand | Receptor Target(s) | Binding Affinity/Potency | Reference(s) |

| Ragaglitazar (DRF 2725) | PPARα / PPARγ | Dual agonist; showed better glucose & triglyceride reduction than rosiglitazone in vivo | researchgate.net |

| Compound 18 (oxime ether linker derivative) | PPARγ (selective) | EC₅₀ = 0.028 µM (for PPARγ); EC₅₀ = 7.22 µM (for PPARα) | acs.org |

| [¹²⁵I]SB-236636 | PPARγ | K_D = 70 nM (for human PPARγ1) | nih.gov |

| Rosiglitazone | PPARγ | IC₅₀ = 4-12 nM (in rat, 3T3-L1, and human adipocytes) | nih.gov |

| (2S)-3-(4-(3-(butylcarbamothioyloxy)-3-phenylpropyl)phenyl)-2-ethoxypropanoic acid | PPARα / PPARγ | EC₅₀ = 3.6 to 7.3 µM | ucsd.edu |

Cryptochrome (CRY) Proteins

The this compound moiety is a foundational component of a class of small molecules that modulate the core machinery of the circadian clock. nih.gov These compounds target cryptochromes (CRY1 and CRY2), which are integral protein components of the negative feedback loop that governs circadian rhythms. researchgate.netresearchgate.net

Mechanism of Action: A key compound, designated KS15 , contains the this compound scaffold and has been shown to directly bind to the C-terminal region of both CRY1 and CRY2. nih.gov The primary molecular interaction involves the inhibition of the protein-protein interaction between CRYs and Brain-Muscle-Arnt-Like protein 1 (BMAL1). nih.gov By disrupting the formation of this repressive complex, KS15 and its analogues enhance E-box-mediated transcription, effectively weakening the negative feedback action of CRYs on the CLOCK:BMAL1 heterodimer. nih.gov

Direct Binding and Molecular Target Confirmation: The direct interaction with CRY proteins has been confirmed using biophysical methods. Surface plasmon resonance (SPR) analyses demonstrated that compound 2d , a hydrolysis product of a more complex ester, directly binds to both purified CRY1 and CRY2 proteins. nih.govresearchgate.net This confirmed that CRYs are the direct molecular targets. Subsequent research has focused on creating derivatives through bioisosteric replacement of the this compound group to develop novel circadian clock modulators. nih.govresearchgate.net

Interactive Data Table: CRY Interaction Profile of this compound Derivatives

| Compound/Derivative | Target(s) | Molecular Interaction/Effect | Reference(s) |

| KS15 | CRY1 / CRY2 | Directly binds to C-terminal region; Inhibits CRY-BMAL1 interaction; Enhances E-box-mediated transcription. | nih.gov |

| Compound 2d | CRY1 / CRY2 | Directly binds to both CRY1 and CRY2, confirmed by Surface Plasmon Resonance (SPR); Acts as a circadian clock-enhancer. | nih.govresearchgate.net |

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of 2-Ethoxypropanoic Acid and Related Compounds

The environmental degradation of ether compounds, including this compound, is a critical area of study due to their widespread use and potential for environmental release. The ether bond's high dissociation energy (approximately 360 kJ mol−1) generally renders these compounds recalcitrant to degradation. nih.gov However, various microorganisms have evolved enzymatic machinery to cleave these stable linkages.

The primary mechanism for the biological scission of short-chain alkyl ethers is O-dealkylation. nih.gov This process is typically initiated by a monooxygenase enzyme, which hydroxylates a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal. nih.gov This intermediate then spontaneously or enzymatically disproportionates to yield an alcohol and an aldehyde. nih.gov

Studies on related ether compounds provide insight into the likely biodegradation pathways for this compound:

Ethyl tert-butyl ether (ETBE): Aerobic biodegradation of ETBE is initiated by the hydroxylation of the ethoxy carbon, a reaction catalyzed by a monooxygenase enzyme. This leads to the formation of intermediates such as acetaldehyde (B116499) and tert-butyl alcohol (TBA). whiterose.ac.uk

Bis(2-chloroethyl) ether (BCEE): A strain of Xanthobacter (ENV481) has been shown to degrade BCEE through sequential dehalogenation reactions, forming 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol. nih.gov The catabolism of diethylene glycol then produces 2-hydroxyethoxyacetic acid. nih.gov In contrast, a Rhodococcus strain appears to utilize an O-dealkylation mechanism for BCEE degradation. nih.gov

Phenetole and Dibenzyl Ether: In Rhodococcus sp. strain DEE5151, the degradation of these compounds is induced by substrates with at least one unsubstituted Cα-methylene moiety. nih.govasm.org The initial oxidative attack occurs at this Cα position, leading to ether bond cleavage. nih.govasm.org

These examples suggest that the biodegradation of this compound would likely proceed via an initial oxidative attack on the ethoxy group, catalyzed by a monooxygenase, leading to the cleavage of the ether bond and the formation of ethanol (B145695) and pyruvic acid (2-oxopropanoic acid), which are readily assimilated into central metabolic pathways.

Microbial Metabolism and Biocatalysis

The microbial metabolism of xenobiotic compounds is often categorized into two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups like hydroxyl or carboxyl groups. mhmedical.comscribd.com Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. mhmedical.comdrughunter.comupol.cz

Microorganisms possess a diverse array of enzymes capable of metabolizing ether compounds, making them valuable for bioremediation and biocatalysis. nih.gov Several bacterial genera have been identified with the ability to degrade ethers:

Rhodococcus : Various strains of Rhodococcus can degrade a range of alkyl and aralkyl ethers. nih.govasm.org Strain DEE5151, for instance, uses a cytochrome P450 monooxygenase for this purpose. nih.gov

Xanthobacter : Strain ENV481 can utilize bis(2-chloroethyl) ether (BCEE) as its sole source of carbon and energy. nih.gov

Pseudonocardia : Strain ENV478 co-metabolically degrades BCEE after growth on other substrates like propane (B168953). nih.gov

Propane-degrading bacteria: Many bacteria that can degrade propane are also capable of breaking down tertiary butyl ethers like methyl tert-butyl ether (MTBE) and ETBE. nih.gov

The enzymes involved in these metabolic processes are often broad-specificity monooxygenases, such as cytochrome P450s and alkane hydroxylases. nih.govwhiterose.ac.uk For example, the gene ethB, which encodes a cytochrome P450 monooxygenase, is known to be involved in the transformation of ETBE. whiterose.ac.uk The table below summarizes key microorganisms and their role in the degradation of related ether compounds.

| Microorganism | Degraded Compound(s) | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Rhodococcus sp. strain DEE5151 | Diethyl ether, Phenetole, Dibenzyl ether | Cytochrome P450 monooxygenase, O-dealkylation | nih.govasm.org |

| Xanthobacter sp. strain ENV481 | Bis(2-chloroethyl) ether (BCEE) | Sequential dehalogenation | nih.gov |

| Alkane-oxidising bacteria | Ethyl tert-butyl ether (ETBE) | Alkane hydroxylases (e.g., alkB) | whiterose.ac.uk |

| Pseudonocardia sp. strain ENV478 | Bis(2-chloroethyl) ether (BCEE) | Monooxygenase-mediated O-dealkylation (cometabolism) | nih.gov |

Hydrolytic Stability and Environmental Persistence

The environmental persistence of a chemical is influenced by its resistance to abiotic and biotic degradation processes, including hydrolysis. The structure of this compound, containing both an ether linkage and a carboxylic acid group, dictates its stability.

The ether bond is generally stable and resistant to hydrolysis under typical environmental pH conditions. nih.gov However, the persistence of ether compounds can be significantly altered by the presence of other functional groups or substituents. For instance, perfluorinated analogues like Perfluoro-2-ethoxypropanoic acid (PEPA) are known to be extremely persistent in the environment due to the strength of the carbon-fluorine bonds, which shield the molecule from chemical and biological attack. livelarq.comewg.orgphoenix-sci.com

| Compound/Structure | Condition | Finding | Reference |

|---|---|---|---|

| Compound 5d (methyl ester analog of a CRY inhibitor) | Human liver microsomes | Rapid hydrolysis with a half-life (t1/2) of 2.4 minutes. | mdpi.com |

| Peptide 1 (Control peptide lacking β-turn) | Baf/BCR-ABL cytosolic lysate | Low stability with a half-life (t1/2) of 0.5 ± 0.1 minutes. | nih.gov |

| Dithiophenolmaleimide linker 6 | Phosphate buffer (pH 7.8) at +4 °C | Negligible hydrolysis observed. | cem.de |

| Perfluorinated compounds (PFAS) | General Environment | High persistence and accumulation. | livelarq.comphoenix-sci.com |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Ethoxypropanoic acid derivatives has traditionally relied on multi-step chemical processes. However, the future of its production is increasingly geared towards greener and more efficient methodologies, with a strong emphasis on biocatalysis and process optimization.

A significant advancement lies in the use of enzymatic and whole-cell biocatalysis. Researchers have successfully employed Old Yellow Enzymes (OYEs) for the enantioselective reduction of a precursor to synthesize Ethyl (S)-2-Ethoxy-3-(p-methoxyphenyl)propanoate (EEHP), a key intermediate for several Peroxisome Proliferator-Activated Receptor (PPAR) agonists like Tesaglitazar. researchgate.net This biotechnological approach, which involves cloning and overexpressing the necessary enzymes in Escherichia coli, has demonstrated a dramatic increase in productivity compared to earlier yeast-based systems. researchgate.net The process is completed with an environmentally friendly oxidation step using sodium chlorite (B76162) (NaClO₂), resulting in a high yield and excellent enantiomeric excess. researchgate.net

In parallel, improvements in traditional chemical synthesis are also being pursued. One patented process for preparing a 2-ethoxy-3-phenylpropanoic acid derivative, intended for treating Insulin (B600854) Resistance Syndrome, highlights an improved method for synthesizing the penultimate ester intermediate, which is then hydrolyzed to the final acid. google.com This process focuses on optimizing reaction conditions, such as the choice of base and molar ratios of reactants, to enhance efficiency. google.com Furthermore, research into bioisosteric replacement offers another avenue for innovation. mdpi.com By replacing the this compound moiety in known cryptochrome (B1237616) (CRY) inhibitors with other functional groups, scientists can develop novel compounds with potentially improved metabolic and pharmacokinetic profiles. mdpi.com This strategy involves synthesizing analogs through steps like alkylation and condensation, followed by hydrolysis to yield the final carboxylic acid derivatives. mdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | Example Compound/Target |

|---|---|---|---|

| Biocatalysis (Enzymatic) | Uses isolated enzymes (e.g., Old Yellow Enzymes) and cofactor regeneration systems. researchgate.net | High enantioselectivity, environmentally friendly conditions, increased productivity. researchgate.net | Ethyl (S)-2-Ethoxy-3-(p-methoxyphenyl)propanoate (EEHP), a precursor for PPAR agonists. researchgate.net |

| Improved Chemical Synthesis | Optimization of reaction steps, reagents, and conditions in traditional synthesis. google.com | Increased efficiency and yield for large-scale production. google.com | 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid for Insulin Resistance Syndrome. google.com |

| Bioisosteric Replacement | Chemical synthesis of analogs by replacing the core moiety with a bioisostere. mdpi.com | Development of non-ethoxypropanoic acid inhibitors with potentially better drug-like properties. mdpi.com | Cryptochrome (CRY) inhibitors for modulating the circadian clock. mdpi.com |

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

Derivatives of this compound have emerged as privileged structures that interact with key biological targets, opening up significant therapeutic potential in diverse areas, most notably in metabolic diseases and circadian rhythm disorders.

Cryptochromes (CRYs) and Circadian Rhythm Modulation: A major area of research focuses on derivatives of this compound that act as modulators of cryptochromes (CRY1 and CRY2). nih.gov These proteins are essential negative regulators in the core feedback loop of the mammalian circadian clock, which governs a wide array of physiological processes, including sleep-wake cycles and metabolism. researchgate.netf1000research.com Small molecule inhibitors derived from this compound, such as compound KS15, have been shown to directly bind to both CRY1 and CRY2. mdpi.comnih.gov This binding inhibits their repressive function, leading to an enhancement of E-box-mediated transcription. nih.govresearchgate.netf1000research.com By functionally inhibiting CRY1/2, these compounds can alter the period and amplitude of circadian oscillations. nih.gov This mechanism presents a promising therapeutic strategy for a variety of conditions linked to circadian disruption, such as sleep phase disorders, metabolic diseases, and even certain types of cancer. nih.govresearchgate.net The development of new CRY modulators based on this scaffold continues to expand the chemical diversity available for targeting circadian clock-related disorders. f1000research.com

Peroxisome Proliferator-Activated Receptors (PPARs) and Metabolic Disease: Another critical therapeutic target for this compound derivatives is the family of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα and PPARγ isoforms. researchgate.net These nuclear receptors are master regulators of lipid and glucose metabolism. researchgate.net Compounds that can activate both PPARα and PPARγ (dual agonists) are highly sought after for treating type 2 diabetes and its associated complications. researchgate.net Derivatives such as Ragaglitazar and other novel pyrrole-based compounds incorporating the this compound structure have been developed as potent dual PPARα/γ agonists. researchgate.netgoogle.com These agents are designed to restore insulin sensitivity while also correcting diabetic dyslipidemia—a condition characterized by elevated very-low-density lipoproteins (VLDL) and reduced high-density lipoprotein (HDL). google.comresearchgate.net Their dual action offers a comprehensive approach to managing the cluster of symptoms associated with Insulin Resistance Syndrome. google.com

Table 2: Biological Targets and Therapeutic Potential of this compound Derivatives

| Biological Target | Mechanism of Action | Potential Therapeutic Area | Example Derivatives |

|---|---|---|---|

| Cryptochromes (CRY1/CRY2) | Inhibition of CRY's repressive function on the CLOCK:BMAL1 heterodimer, enhancing E-box transcription. mdpi.comnih.gov | Circadian Rhythm Disorders (e.g., sleep disorders), Metabolic Diseases, Cancer. nih.govresearchgate.net | KS15 and its analogs. mdpi.com |

| PPARα/γ | Dual agonism, activating both receptor isoforms to regulate gene transcription. researchgate.net | Type 2 Diabetes, Insulin Resistance Syndrome, Dyslipidemia, Cardiovascular Disease. google.comresearchgate.net | Ragaglitazar, Tesaglitazar. researchgate.netresearchgate.net |

Advanced Analytical Techniques for Complex Biological and Environmental Matrices

The detection and quantification of this compound and its analogs, particularly its perfluorinated form, Perfluoro-2-ethoxypropanoic acid (PEPA), in complex samples is crucial for environmental monitoring and exposure assessment. isotope.comlivelarq.com PEPA is a member of the per- and polyfluoroalkyl substances (PFAS) class of emerging contaminants, which are persistent in the environment and have been linked to adverse health effects. livelarq.com

Future research is focused on refining analytical methods to achieve higher sensitivity and specificity, especially for distinguishing between isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used for PFAS analysis. acs.orgnorden.org However, standard methods often fail to adequately detect branched isomers like PEPA, leading to underestimation of their presence. acs.org A significant area of development is the optimization of MS/MS transitions. Researchers have identified that using specific transitions, such as m/z 235 → 135 for PEPA, dramatically improves detection signals compared to the transitions used for its linear isomers. acs.orgnorden.org Applying these optimized methods has enabled the detection of PEPA in environmental matrices like water near chemical plants and even in household dust, confirming that dust can be a source of PFAS exposure. acs.orgncsu.edu

In addition to LC-MS/MS, other advanced techniques are being explored. High-resolution mass spectrometry (HRMS) offers the ability to identify unknown PFAS compounds and transformation products. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the unambiguous structural identification of compounds like (R)-2-ethoxypropionic acid, providing detailed information about the chemical environment of each proton in the molecule. researchgate.net The development of high-purity analytical standards for PEPA and its isotopically labeled analogs is also critical to ensure the accuracy and reliability of these advanced analytical methods in both environmental and toxicological studies. isotope.comphoenix-sci.com

Table 3: Advanced Analytical Techniques for this compound and its Derivatives

| Technique | Application | Key Advancement/Focus |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of PEPA in water, dust, and biological samples. acs.orgncsu.edu | Optimization of MS/MS transitions for specific detection of branched isomers, improving sensitivity and accuracy. acs.orgnorden.org |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown PFAS and their transformation products in environmental samples. | Provides high mass accuracy for formula determination of novel or unexpected contaminants. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation of synthesized compounds. researchgate.net | Provides detailed structural information for chemical synthesis and identification. researchgate.net |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Ethoxypropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves esterification or carboxylation reactions. For example, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes, such as ethoxy group introduction via nucleophilic substitution on a propanoic acid precursor. Yield optimization requires controlling factors like temperature (40–60°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., p-toluenesulfonic acid for esterification). Reaction monitoring via TLC or GC-MS is critical for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and carboxylic acid (–COOH) protons (broad peak at δ 10–12 ppm).

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and O–H (carboxylic acid) bands (~2500–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 132.042 (theoretical for C₅H₁₀O₃). Cross-reference with PubChem or ECHA databases for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity mitigation measures:

- Use fume hoods and PPE (gloves, lab coats) to avoid dermal/oral exposure.

- Store in airtight containers away from oxidizers.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?

- Methodological Answer : Address discrepancies by:

- Standardizing Assay Conditions : Control variables like cell line origin (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%).

- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability.

- Meta-Analysis : Compare datasets using tools like RevMan to identify outlier studies. Cross-validate findings with in silico docking (e.g., AutoDock Vina) to assess binding affinity consistency across PPAR isoforms .

Q. What computational strategies predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Use in silico tools such as:

- SwissADME : Predict logP (lipophilicity) and bioavailability scores. For this compound, logP ≈ 0.8 suggests moderate permeability.

- Molecular Dynamics Simulations : Assess metabolic stability via cytochrome P450 interaction profiles.

- Validation : Compare predictions with in vivo plasma concentration-time curves (e.g., rodent models). Discrepancies may arise from unaccounted transporter proteins or species-specific metabolism .

Q. How should researchers design experiments to elucidate the mechanism of action of this compound in modulating PPAR isoforms?

- Methodological Answer : Implement a multi-modal approach:

- Gene Knockdown : Use siRNA targeting PPAR-α/γ/δ in cell cultures to isolate isoform-specific effects.

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.

- Structural Analysis : Co-crystallize this compound with PPAR ligand-binding domains (e.g., PDB ID 3DZY) to map binding residues. Validate via isothermal titration calorimetry (ITC) for affinity measurements .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use tools like GraphPad Prism for curve fitting. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should raw data from this compound experiments be archived to ensure reproducibility?

- Methodological Answer :

- FAIR Principles : Store datasets in repositories like Zenodo or Figshare with unique DOIs.

- Metadata : Include experimental conditions (pH, temperature), instrument calibration logs, and software versions (e.g., Gaussian 16 for DFT calculations).

- Appendix Inclusion : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, referencing them in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.